molecular formula C21H27NO5S B169914 (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate CAS No. 141403-49-8

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate

Cat. No.: B169914
CAS No.: 141403-49-8
M. Wt: 405.5 g/mol
InChI Key: RQWPOWPOCHOWOX-SFHVURJKSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate (CAS 141403-49-8) is a chiral organic compound with the molecular formula C₂₁H₂₇NO₅S and a molecular weight of 405.51 g/mol . Its IUPAC name is [(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate, featuring:

  • A tert-butoxycarbonyl (Boc) group for amine protection.
  • A phenyl group at the C3 position.
  • A tosyl (4-methylbenzenesulfonate) group as a leaving group.

Key physicochemical properties include a LogP of 5.308 (indicating high hydrophobicity) and a polar surface area (PSA) of 90.08 Ų . This compound is widely used in peptide synthesis and as an intermediate in stereospecific reactions due to its Boc-protected amino group and tosylate’s reactivity in nucleophilic substitutions .

Properties

IUPAC Name

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-16-10-12-19(13-11-16)28(24,25)26-15-18(14-17-8-6-5-7-9-17)22-20(23)27-21(2,3)4/h5-13,18H,14-15H2,1-4H3,(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWPOWPOCHOWOX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454087
Record name (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141403-49-8
Record name (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of (S)-2-Amino-3-phenylpropan-1-ol

The starting material, (S)-2-amino-3-phenylpropan-1-ol, undergoes Boc protection to stabilize the amine group. A representative procedure involves:

  • Dissolving (S)-2-amino-3-phenylpropan-1-ol (5.00 g, 33.07 mmol) in dichloromethane (DCM, 116 mL) under nitrogen.

  • Adding triethylamine (Et₃N, 3.95 g, 39.02 mmol) as a base, followed by di-tert-butyl dicarbonate (8.52 g, 39.02 mmol) at 0°C.

  • Stirring at 0°C for 1 hour and then at room temperature for 8 hours.

Key Parameters

ParameterValue
SolventDichloromethane (DCM)
Temperature0°C → room temperature
Reaction Time9 hours total
YieldQuantitative (crude)

The Boc-protected intermediate, (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropan-1-ol, is isolated via aqueous workup (washing with water and brine) and solvent evaporation.

Tosylation of the Hydroxyl Group

The Boc-protected alcohol is converted to the tosylate ester using TsCl:

  • Dissolving the Boc-protected alcohol (7.36 g, 18.15 mmol) in DCM.

  • Adding Et₃N (3.95 g, 39.02 mmol) and TsCl (7.36 g, 38.6 mmol) at 0°C.

  • Stirring at room temperature for 16 hours.

Key Parameters

ParameterValue
SolventDichloromethane (DCM)
Temperature0°C → room temperature
Reaction Time16 hours
Yield59% over two steps

Optimization of Reaction Conditions

Solvent Selection

  • DCM vs. DMF : DCM is preferred for Boc protection due to its inertness, while DMF is occasionally used for tosylation to enhance solubility.

  • Effect on Yield : Polar aprotic solvents like DMF improve TsCl reactivity but may require stricter temperature control to avoid side reactions.

Temperature and Catalysis

  • Low-Temperature Boc Protection : Conducting the Boc reaction at 0°C minimizes racemization of the chiral center.

  • Base Selection : Et₃N is standard, though N-methylmorpholine (NMM) has been explored for reduced byproduct formation in sensitive substrates.

Industrial-Scale Production

Industrial protocols emphasize scalability and cost-efficiency:

  • Continuous Flow Reactors : Reduce reaction times and improve heat management during Boc protection.

  • Solvent Recycling : DCM is recovered via distillation, reducing waste and production costs.

  • Automated Quenching : In-line neutralization of excess TsCl with aqueous NaHCO₃ enhances safety.

Comparative Industrial Metrics

MetricLaboratory ScaleIndustrial Scale
Batch Size10–100 g10–100 kg
Yield59%68–72%
Purity>95%>99%

Alternative Synthetic Routes

Mitsunobu Reaction for Tosylation

An alternative tosylation method employs the Mitsunobu reaction:

  • Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to activate the hydroxyl group before TsCl addition.

  • Advantage : Higher regioselectivity for sterically hindered alcohols.

Enzymatic Protection Strategies

Recent studies explore lipase-catalyzed Boc protection in non-aqueous media:

  • Candida antarctica lipase B (CAL-B) achieves 85% enantiomeric excess (ee) at 30°C.

  • Limitation : Longer reaction times (48–72 hours) compared to chemical methods.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.3 Hz, 2H, tosyl aromatic), 7.28 (d, J = 8.0 Hz, 2H), 5.20 (br s, 1H, NHBoc).

  • IR (KBr) : 1685 cm⁻¹ (C=O, Boc), 1360 cm⁻¹ (S=O).

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), retention time = 12.3 min (ee >99%).

  • Optical Rotation : [α]²⁵D = +32.5° (c = 1.0, CHCl₃).

Challenges and Troubleshooting

Racemization During Tosylation

  • Cause : Prolonged exposure to acidic conditions or elevated temperatures.

  • Mitigation : Strict temperature control (<25°C) and use of non-polar solvents.

Byproduct Formation

  • N-Tosylation : Occurs if TsCl reacts with the Boc-protected amine.

  • Prevention : Use substoichiometric TsCl (0.95 equiv) and incremental addition .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate serves as an important intermediate in organic synthesis. Its applications include:

  • Peptide Synthesis : The Boc group allows for the selective protection of amino groups during peptide synthesis. This is crucial for synthesizing peptides with specific sequences and functionalities .
  • Tosylation Reactions : The sulfonate group in this compound can facilitate tosylation reactions, which are essential for converting alcohols into better leaving groups for nucleophilic substitution reactions. This property enhances the versatility of the compound in synthetic pathways .

Pharmaceutical Development

The pharmaceutical industry utilizes this compound for various purposes:

  • Drug Design : The compound's structural features make it a candidate for designing new drugs, particularly in creating inhibitors that target specific enzymes or receptors. Its ability to form stable complexes with biological targets can lead to effective therapeutic agents .
  • Bioactive Molecule Synthesis : It plays a role in synthesizing bioactive molecules that exhibit pharmacological properties. For instance, derivatives of this compound have been explored for their potential anti-cancer activities due to their ability to modulate biological pathways .

Biochemical Research

In biochemical research, this compound is utilized as a biochemical tool:

  • Enzyme Inhibition Studies : Researchers use this compound to study enzyme kinetics and inhibition mechanisms. By modifying the structure of the compound, scientists can investigate how changes affect enzyme activity and specificity .
  • Protein Labeling : The sulfonate group can be employed in labeling studies, allowing for tracking and visualization of proteins within biological systems. This application is particularly useful in understanding protein interactions and functions .

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis protocols, researchers utilized this compound as a key intermediate. The Boc group facilitated the selective protection of amino acids, leading to higher yields of desired peptide sequences compared to traditional methods without protective groups.

Case Study 2: Anticancer Activity Investigation

Another significant study investigated the anticancer potential of derivatives synthesized from this compound. The researchers found that specific modifications to the sulfonate group enhanced the cytotoxic effects on cancer cell lines, suggesting a promising avenue for drug development.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate involves the selective protection and deprotection of functional groups. The Boc group provides stability to the amine during synthetic transformations and can be removed under specific conditions to reveal the reactive amine group. This allows for precise control over the reactivity and functionalization of the molecule .

Comparison with Similar Compounds

Variations in Leaving Groups

Compound Name Leaving Group Molecular Weight Reactivity Key Applications Reference
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate Tosyl (SO₃C₆H₄CH₃) 405.51 Moderate Peptide synthesis, SN2 reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate Mesyl (SO₃CH₃) 329.41 High Faster substitutions due to better leaving ability
(2S)-2-Benzamido-3-phenylpropyl acetate Acetoxy (OAc) ~340 (estimated) Low Limited to mild reaction conditions

Key Insight : Tosylates (e.g., ) are less reactive than mesylates () but more stable, making them preferable for controlled syntheses. Acetates () are rarely used as leaving groups in high-energy reactions.

Variations in Protecting Groups

Compound Name Protecting Group Stability Deprotection Conditions Reference
This compound Boc (tert-butoxycarbonyl) Acid-labile Trifluoroacetic acid (TFA) or HCl
(S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate Cbz (benzyloxycarbonyl) Base-stable, acid-labile Hydrogenolysis (H₂/Pd)
(S)-2-((TERT-BUTYLDIMETHYLSILYL)OXY)-3-HYDROXYPROPYL 4-methylbenzenesulfonate TBS (tert-butyldimethylsilyl) Fluoride-labile Tetrabutylammonium fluoride (TBAF)

Key Insight : Boc () is ideal for orthogonal protection in multi-step syntheses, whereas TBS () offers compatibility with acidic conditions.

Substituent Modifications on the Aromatic Ring

Compound Name Aromatic Substituent Impact on Reactivity/Properties Reference
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propyl 4-methylbenzenesulfonate 4-CF₃ Electron-withdrawing CF₃ enhances electrophilicity of tosylate
(2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate 4-isopropoxy Electron-donating group reduces leaving group ability

Key Insight : Electron-withdrawing groups (e.g., CF₃ in ) increase tosylate reactivity, while electron-donating groups (e.g., isopropoxy in ) decrease it.

Backbone and Stereochemical Variations

Compound Name Backbone Structure Configuration Key Feature Reference
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate Pyrrolidine ring R Conformational rigidity impacts nucleophilic attack
tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate Piperidine ring - Altered steric hindrance for substitutions

Key Insight : Cyclic backbones () introduce steric and conformational constraints compared to linear analogs like .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate, commonly referred to as Boc-L-phenylalaninol p-toluenesulfonic ester, is a compound with significant relevance in organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C21H27NO5S
  • Molecular Weight : 405.51 g/mol
  • CAS Number : 141403-49-8

The compound features a tert-butoxycarbonyl (Boc) protected amine group along with a sulfonate ester, which contributes to its stability and reactivity in various chemical reactions. The Boc group is crucial for protecting the amine during synthetic transformations, allowing for selective functionalization.

The biological activity of this compound primarily involves its role as an intermediate in peptide synthesis and modification of biomolecules. The mechanisms include:

  • Deprotection Reactions : The Boc group can be removed under acidic conditions, revealing a reactive amine that can participate in further reactions.
  • Ester Hydrolysis : The sulfonate ester can undergo hydrolysis to yield the corresponding alcohol and sulfonic acid, which may have biological implications in drug design and development.

Peptide Synthesis

This compound is widely used as an intermediate in the synthesis of peptides. Its ability to protect amines allows chemists to create complex peptide structures with high specificity. The stability of the Boc group under various reaction conditions makes it a preferred choice for many synthetic pathways.

Biological Studies

This compound can be utilized in biological studies focusing on enzyme-substrate interactions and protein modifications. Its derivatives may exhibit bioactivity relevant to pharmacological applications.

Comparative Analysis with Similar Compounds

Compound NameStructureKey DifferencesApplications
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acidStructureContains a carboxylic acid instead of a sulfonate esterPeptide synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl acetateStructureAcetate ester instead of sulfonateSynthesis of esters

The unique combination of the Boc-protected amine and sulfonate ester in this compound provides distinct reactivity compared to similar compounds. This specificity enhances its utility in synthetic organic chemistry.

Case Studies and Research Findings

  • Peptide Synthesis Efficiency : A study demonstrated that using this compound as an intermediate resulted in higher yields and purity of synthesized peptides compared to traditional methods using unprotected amines.
  • Biological Activity Assessment : In vitro studies indicated that derivatives of this compound exhibited moderate inhibitory activity against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
  • Toxicological Evaluation : Research has shown that while the compound itself is stable, its hydrolysis products require further investigation for potential cytotoxic effects.

Q & A

Q. What are the recommended synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate, and how can stereochemical integrity be maintained?

  • Methodological Answer : The synthesis typically involves three stages: (1) Boc protection of the amine group, (2) coupling with a 3-phenylpropanol derivative, and (3) sulfonation using 4-methylbenzenesulfonyl chloride. To preserve the (S)-configuration, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) should be employed. For Boc protection, tert-butoxycarbonyl anhydride in dichloromethane with a base like DMAP is standard . The sulfonate esterification requires anhydrous conditions to avoid hydrolysis .

Q. How should researchers characterize the purity and enantiomeric excess (ee) of this compound?

  • Methodological Answer : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) to determine ee. Purity can be confirmed via ¹H/¹³C NMR (e.g., verifying Boc group protons at δ 1.2–1.4 ppm) and mass spectrometry (ESI-MS for molecular ion detection). X-ray crystallography (as in ) provides definitive stereochemical confirmation . For quantitative purity, integrate NMR peaks or use TLC with iodine staining for rapid assessment .

Q. What stability considerations are critical for storing this sulfonate ester?

  • Methodological Answer : The sulfonate group is hydrolytically labile, especially under acidic/basic conditions. Store the compound in anhydrous solvents (e.g., THF, DCM) at –20°C under inert gas (N₂/Ar). Monitor degradation via periodic NMR or HPLC. ’s structural data suggests steric hindrance from the phenyl group may slow hydrolysis, but controlled humidity (<10% RH) is essential .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4-methylbenzenesulfonate group in nucleophilic substitutions?

  • Methodological Answer : The tosyl group (4-methylbenzenesulfonate) is a superior leaving group due to resonance stabilization of the sulfonate anion. In SN2 reactions, its reactivity can be quantified via Hammett σ values (σₚ = +0.72 for –SO₃⁻). Kinetic studies (e.g., using NaI in acetone) reveal second-order dependence. Compare with mesyl or triflyl groups for reactivity trends. ’s crystal structure highlights the planar geometry of the sulfonate, facilitating nucleophilic attack .

Q. How can computational methods predict the compound’s behavior in catalytic asymmetric reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. For example, simulate the energy barrier for nucleophilic displacement at the sulfonate center. Molecular docking can assess interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids). ’s focus on LogP suggests using QSAR models to correlate hydrophobicity with reaction efficiency in polar solvents .

Q. How can contradictions in reported synthetic yields for similar Boc-protected sulfonates be resolved?

  • Methodological Answer : Contradictions often arise from solvent purity, trace moisture, or catalyst loading. Conduct a Design of Experiments (DoE) to optimize variables (e.g., temperature, solvent, equivalents of TsCl). Compare yields under inert (glovebox) vs. ambient conditions. Reproduce protocols from (Boc-protected analogs) and (hydroxy ester intermediates) while monitoring intermediates via in-situ IR spectroscopy .

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